butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate
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Overview
Description
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is a chemical compound known for its versatile applications in scientific research. This compound is part of the benzimidazole family, which is known for its significant biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate typically involves the reaction of benzimidazole derivatives with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anticancer, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, inhibiting their function and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
1H-benzo[d]imidazole-2-carbothioamido derivatives: Known for their biological activities.
Butyl benzimidazole derivatives: Studied for their potential therapeutic applications.
Uniqueness
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is unique due to its specific structure, which combines the properties of benzimidazole and butyl 4-aminobenzoate.
Properties
IUPAC Name |
butyl 4-(1H-benzimidazole-2-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-3-12-24-19(23)13-8-10-14(11-9-13)20-18(25)17-21-15-6-4-5-7-16(15)22-17/h4-11H,2-3,12H2,1H3,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCYFZIQARHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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